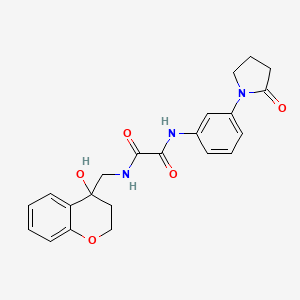

![molecular formula C14H12ClN3 B2959867 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-60-2](/img/structure/B2959867.png)

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

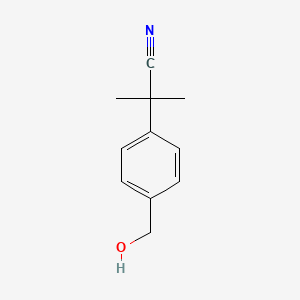

“3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C14H12ClN3 . It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit a wide range of biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and development of new small molecules . The process includes the creation of novel CDK2 targeting compounds . The synthesis process is complex and requires a deep understanding of organic chemistry .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure also includes a 4-methylphenyl group at the 7 position and a methyl group at the 2 position .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Adenosine Receptor Affinity : Pyrazolo[3,4-d]pyrimidines, including compounds similar to "3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine," have been synthesized and shown to exhibit A1 adenosine receptor affinity, which could have implications for developing drugs targeting cardiovascular diseases and central nervous system disorders. For instance, compounds with specific substitutions at the N1 and N5 positions demonstrated enhanced activity, indicating the potential for fine-tuning molecular interactions with adenosine receptors (Harden, Quinn, & Scammells, 1991).

Anti-Inflammatory Properties : 2-Phenylpyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory properties, with certain derivatives showing significant activity and a better therapeutic index than traditional drugs like phenylbutazone and indomethacin. These compounds have also been noted for their lack of ulcerogenic activity, which is a common side effect of many nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Antibacterial Evaluation : Synthesis and evaluation of 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives have shown broad-spectrum antibacterial activity against various pathogenic bacteria. This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial agents (Beyzaei, Moghaddam-manesh, Aryan, Ghasemi, & Samzadeh-Kermani, 2017).

Material Science and Organic Synthesis

- Ultrasound Irradiation in Synthesis : The synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation has been investigated, demonstrating a methodology that offers advantages such as simplicity, mild conditions, and short reaction times. This technique could be particularly useful for developing efficient synthetic routes in material science and organic chemistry (Buriol, München, Frizzo, Marzari, Zanatta, Bonacorso, & Martins, 2013).

Molecular Structure and Interactions

- Hydrogen-bonded Chains and Isostructural Analysis : Studies on the crystal structure of 5-methyl-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidines have revealed insights into how these molecules are linked into chains and sheets by hydrogen bonding and π-π stacking interactions. Such structural analyses are crucial for understanding the physical properties and potential applications of these compounds in materials science (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Wirkmechanismus

Target of Action

The primary target of 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme that regulates cell cycle progression, and its inhibition can selectively target tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The pyrazolo[3,4-d]pyrimidine scaffold in the compound acts as a bioisostere of adenine, retaining the main interactions of ATP at the kinase domain . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the G1/S and G2/M transition phases of the cell cycle . By inhibiting CDK2, the compound prevents the progression of the cell cycle, leading to cell cycle arrest . This effect is particularly pronounced in cancer cells, leading to their death .

Pharmacokinetics

These compounds have shown superior cytotoxic activities with IC50 values in the nanomolar range , suggesting good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within cells .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is a key regulator of cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis, making it a promising target for cancer treatment .

Cellular Effects

In cellular studies, this compound has shown significant cytotoxic activities against various cancer cell lines . It has been found to inhibit the growth of these cells, with IC50 values in the nanomolar range . This compound has also been shown to induce apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. It is believed to bind to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site .

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIVYVVBJOKIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601322186 | |

| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

439120-60-2 | |

| Record name | 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601322186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

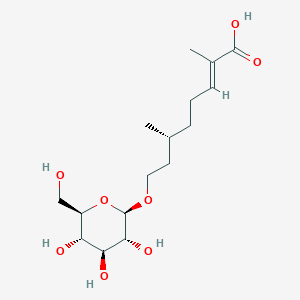

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)

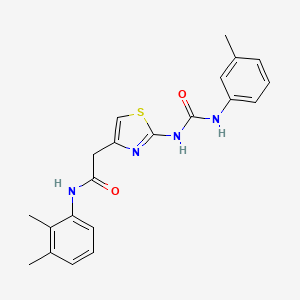

![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

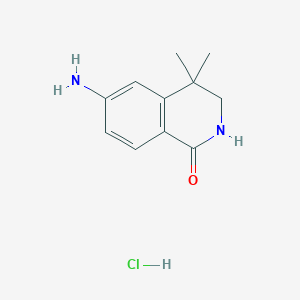

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2959801.png)

![2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2959802.png)

![1-(2-Methoxyethyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2959807.png)